3-Benzyloxybenzotrifluoride

Description

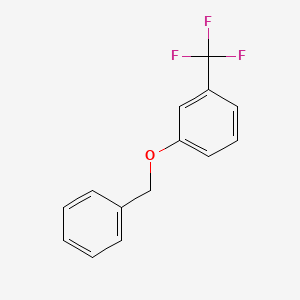

Chemical Name: 3-Benzyloxybenzotrifluoride Synonyms: 1-Benzyloxy-3-trifluoromethylbenzene CAS Number: 70097-64-2 Molecular Formula: C₁₄H₁₁F₃O Structure: A benzene ring substituted with a benzyloxy (-OCH₂C₆H₅) group at position 1 and a trifluoromethyl (-CF₃) group at position 3 (meta configuration).

This compound is a fluorinated aromatic compound characterized by its electron-donating benzyloxy group and electron-withdrawing trifluoromethyl group. This structural duality makes it valuable in organic synthesis, particularly as a protected intermediate in pharmaceuticals or agrochemicals. The benzyloxy group often serves as a protecting group for hydroxyl functionalities, while the CF₃ group enhances metabolic stability and lipophilicity in drug candidates .

Properties

IUPAC Name |

1-phenylmethoxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O/c15-14(16,17)12-7-4-8-13(9-12)18-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUXJOLIPMQFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371070 | |

| Record name | 1-(Benzyloxy)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70097-64-2 | |

| Record name | 1-(Phenylmethoxy)-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70097-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Benzyloxy)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70097-64-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxybenzotrifluoride typically involves the introduction of the trifluoromethyl group and the benzyloxy group onto a benzene ring. One common method is the radical trifluoromethylation of benzyloxybenzene derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxybenzotrifluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace hydrogen atoms on the benzene ring.

Oxidation Reactions: The benzyloxy group can be oxidized to form benzoic acid derivatives.

Reduction Reactions: The compound can undergo reduction reactions to form corresponding benzyl alcohol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of trifluoromethyl-substituted benzene derivatives.

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

3-Benzyloxybenzotrifluoride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

Mechanism of Action

The mechanism of action of 3-Benzyloxybenzotrifluoride is primarily influenced by the electron-withdrawing trifluoromethyl group and the electron-donating benzyloxy group. These groups modulate the electron density on the benzene ring, affecting its reactivity towards various chemical reactions. The trifluoromethyl group stabilizes negative charges, making the compound more susceptible to nucleophilic attack, while the benzyloxy group can participate in resonance stabilization, influencing the overall reactivity and stability of the compound .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of 3-Benzyloxybenzotrifluoride with analogous trifluoromethyl-substituted benzene derivatives:

Key Observations :

Substituent Polarity: Electron-withdrawing groups (e.g., -NO₂ in 3-Nitrobenzotrifluoride) increase density and boiling point compared to electron-donating groups (e.g., -OCH₂C₆H₅ in this compound) . The trifluoromethyl group (-CF₃) enhances thermal stability and lipophilicity across all compounds .

Reactivity: 3-Aminobenzotrifluoride’s -NH₂ group enables nucleophilic substitution, while 3-Nitrobenzotrifluoride’s -NO₂ group facilitates electrophilic aromatic substitution . The benzyloxy group in this compound can be cleaved via hydrogenolysis, making it a versatile protecting group .

Safety Profiles :

Biological Activity

3-Benzyloxybenzotrifluoride is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, drawing on various studies and research findings.

Chemical Structure and Properties

This compound (CHFO) features a benzene ring substituted with a benzyloxy group and three trifluoromethyl groups. The presence of these functional groups significantly influences its chemical reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Benzyl Ether : The initial step often includes the reaction of benzyl alcohol with a suitable halide in the presence of a base to form the benzyl ether.

- Introduction of Trifluoromethyl Groups : This can be achieved through electrophilic aromatic substitution or other fluorination techniques, which introduce trifluoromethyl groups onto the aromatic ring.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the biological activity of compounds. For instance, some benzyloxy derivatives have been evaluated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases . The inhibition rates observed in related compounds could provide insights into the potential effectiveness of this compound.

Table 1: Summary of Biological Activities Related to Similar Compounds

Discussion

The biological activity of this compound is likely influenced by its structural characteristics, particularly the presence of both benzyl and trifluoromethyl groups. These features may enhance lipophilicity and facilitate interactions with biological targets.

Further research is warranted to explore the specific biological mechanisms through which this compound exerts its effects. Investigating its pharmacokinetics, toxicity profiles, and potential therapeutic applications will be essential for determining its viability as a pharmaceutical agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.